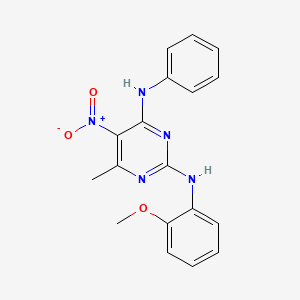![molecular formula C22H20Cl2N2O B5226768 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]-2-propanol](/img/structure/B5226768.png)
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]-2-propanol, also known as DCPIB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DCPIB is a potent inhibitor of volume-regulated anion channels (VRACs), which are important for the regulation of cell volume and homeostasis.
Mecanismo De Acción
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]-2-propanol inhibits VRACs by binding to a specific site on the channel protein. The binding of this compound results in a conformational change in the channel protein, which prevents the passage of ions and other molecules through the channel. This inhibition of VRACs leads to a decrease in cell volume and an increase in cell death.
Biochemical and physiological effects
In addition to its effects on VRACs, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the activity of several other ion channels, including the calcium-activated chloride channel (CaCC) and the inwardly rectifying potassium channel (Kir). This compound has also been shown to have anti-inflammatory effects and to inhibit the growth and migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]-2-propanol has several advantages for use in lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and has a high degree of specificity for VRACs. However, this compound has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]-2-propanol. One area of interest is the development of more potent and specific VRAC inhibitors. Another area of interest is the investigation of the potential therapeutic applications of this compound in diseases such as cancer and cystic fibrosis. Finally, the use of this compound in combination with other drugs or therapies may have synergistic effects that could enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]-2-propanol involves the reaction of 3,6-dichlorocarbazole with 3-methylphenylamine and isopropyl alcohol. The reaction is typically carried out in the presence of a catalyst such as palladium on charcoal and requires careful control of temperature and reaction time. The yield of this compound can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]-2-propanol has been widely used in scientific research for its ability to inhibit VRACs. VRACs are involved in a variety of physiological processes, including cell volume regulation, apoptosis, and migration. Inhibition of VRACs has been shown to have potential therapeutic applications in a variety of diseases, including cancer, cystic fibrosis, and stroke.
Propiedades
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(3-methylanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O/c1-14-3-2-4-17(9-14)25-12-18(27)13-26-21-7-5-15(23)10-19(21)20-11-16(24)6-8-22(20)26/h2-11,18,25,27H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOFLPNDGWGKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one](/img/structure/B5226685.png)
![1-(4-chlorobenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5226691.png)

![3-({[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226714.png)
![3-(4-chlorophenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226718.png)
![(4-(2-chlorobenzyl)-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5226722.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5226728.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5226734.png)
![ethyl N-({[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetyl)glycinate](/img/structure/B5226747.png)
![1-[4-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole](/img/structure/B5226753.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226775.png)

![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylthio)nicotinamide](/img/structure/B5226796.png)
